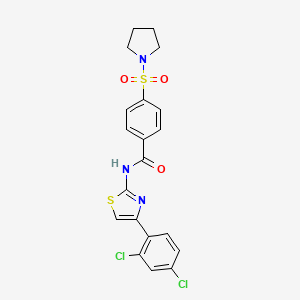

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a dichlorophenyl group, a pyrrolidinylsulfonyl group, and a benzamide moiety

Properties

IUPAC Name |

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2N3O3S2/c21-14-5-8-16(17(22)11-14)18-12-29-20(23-18)24-19(26)13-3-6-15(7-4-13)30(27,28)25-9-1-2-10-25/h3-8,11-12H,1-2,9-10H2,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLCDWQYRNKTSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with an appropriate amine under reflux conditions.

Introduction of the Pyrrolidinylsulfonyl Group: The thiazole intermediate is then reacted with pyrrolidine and a sulfonyl chloride derivative in the presence of a base such as triethylamine.

Formation of the Benzamide Moiety: Finally, the resulting intermediate is coupled with 4-aminobenzamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

The compound has shown promising anticancer properties through various studies. It has been evaluated against several cancer cell lines, demonstrating significant inhibitory effects.

Case Studies:

- Thiazole Derivatives : Compounds containing thiazole moieties, similar to N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, have been synthesized and tested for anticancer activity. For instance, one study reported a thiazole-pyridine hybrid with an IC50 of 5.71 μM against breast cancer cells (MCF-7), outperforming the standard drug 5-fluorouracil (IC50 6.14 μM) .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Target Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Thiazole-Pyridine Hybrid | MCF-7 | 5.71 | |

| Pyridazinone-Thiazole Hybrid | HT29 | 24.38 |

Anticonvulsant Properties

Research has indicated that thiazole-based compounds exhibit anticonvulsant activity. For example, derivatives of thiazole have been synthesized and tested for their effectiveness in seizure models.

Case Studies:

- A study found that a specific thiazole derivative displayed a median effective dose (ED50) of 18.4 mg/kg in anticonvulsant tests . This suggests that structural modifications to the thiazole ring can enhance anticonvulsant properties.

Biological Targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in tumor progression and seizure pathways.

Structural Variations and SAR Studies

Structure-activity relationship (SAR) studies play a crucial role in optimizing the efficacy of thiazole derivatives. Modifications to the thiazole ring or substituents on the benzamide can significantly influence biological activity.

Example Findings:

Mechanism of Action

The mechanism of action of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(morpholin-1-ylsulfonyl)benzamide

- N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Uniqueness

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of the pyrrolidinylsulfonyl group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be attributed to differences in molecular interactions, stability, and reactivity.

Biological Activity

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features a thiazole ring, a dichlorophenyl group, and a pyrrolidine sulfonamide moiety, which contribute to its biological interactions. The structural formula can be represented as follows:

Anticancer Activity

Research indicates that compounds containing thiazole and sulfonamide groups exhibit significant anticancer properties. For instance, derivatives similar to this compound have been tested against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | HepG2 (Liver Cancer) | 5.0 | High |

| Compound B | MCF7 (Breast Cancer) | 3.5 | Moderate |

| Compound C | PC12 (Neuroblastoma) | 4.2 | High |

These findings suggest that the thiazole and pyrrolidine components may enhance cytotoxicity against specific cancer types, potentially through the induction of apoptosis or inhibition of cell proliferation .

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. It selectively inhibits cyclooxygenase enzymes (COX), particularly COX-1, which is implicated in inflammatory processes. The selectivity index of this compound is comparable to established anti-inflammatory drugs like indomethacin and diclofenac.

| Drug | COX Inhibition (IC50 µM) |

|---|---|

| This compound | 6.0 |

| Indomethacin | 5.5 |

| Diclofenac | 7.0 |

This selective inhibition may reduce gastrointestinal side effects commonly associated with non-selective COX inhibitors .

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:

- Inhibition of COX Enzymes : By selectively inhibiting COX-1, the compound reduces the production of prostaglandins involved in inflammation.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : Some derivatives have shown potential in scavenging free radicals, which can mitigate oxidative stress in cells .

Case Studies

Several studies have explored the effects of this compound on specific diseases:

- Study on HepG2 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability and increased markers of apoptosis after 48 hours of exposure.

- Inflammation Model : In an animal model of induced inflammation, administration of the compound led to reduced swelling and pain compared to control groups treated with placebo .

Q & A

Basic: What are the standard synthetic routes for N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide?

Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the thiazole core via condensation of 2,4-dichlorophenyl-substituted thiourea with α-haloketones or brominated intermediates.

- Step 2: Sulfonylation of the benzamide precursor using pyrrolidine-1-sulfonyl chloride under anhydrous conditions (e.g., dry dichloromethane, 0–5°C).

- Step 3: Coupling the thiazole and benzamide moieties via nucleophilic substitution or amide bond formation.

Purification methods include recrystallization (e.g., methanol/water mixtures) or column chromatography. Characterization relies on 1H/13C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, pyrrolidine methylenes at δ 1.8–2.2 ppm).

- 13C NMR confirms carbonyl (C=O, ~165 ppm) and sulfonyl (SO2, ~115 ppm) groups.

- Mass Spectrometry (ESI-MS or HRMS): Validates molecular weight (e.g., m/z 465.2 [M+H]+).

- Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates and UV visualization .

Advanced: How to design experiments to determine the mechanism of action against biological targets?

Answer:

- Target Identification:

- Perform kinase inhibition assays (e.g., ATP-competitive binding) or ubiquitin ligase profiling (e.g., Mdm2-p53 interaction assays) .

- Binding Studies:

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (KD values).

- Molecular Docking:

- Model interactions with targets (e.g., AutoDock Vina) using crystallographic data from the Protein Data Bank (PDB). Focus on sulfonyl and thiazole groups for hydrogen bonding and hydrophobic contacts .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Answer:

- Assay Optimization:

- Control variables like cell line selection (e.g., HEK293 vs. HeLa), solvent (DMSO concentration ≤0.1%), and incubation time.

- Comparative Studies:

- Test the compound alongside structural analogs (e.g., chloro vs. methoxy substitutions) to isolate functional group contributions.

- Data Replication:

- Validate results in independent labs using standardized protocols (e.g., NIH guidelines for cytotoxicity assays) .

Basic: Which functional groups are key to the compound’s reactivity and bioactivity?

Answer:

- Thiazole Ring: Enhances π-π stacking with aromatic residues in enzyme active sites.

- Pyrrolidin-1-ylsulfonyl Group: Increases solubility and participates in hydrogen bonding via the sulfonyl oxygen.

- 2,4-Dichlorophenyl Substituent: Improves lipophilicity and target selectivity via halogen bonding .

Advanced: What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

Answer:

- Structural Modifications:

- Introduce PEGylated side chains to enhance solubility.

- Replace pyrrolidine with morpholine to reduce metabolic degradation.

- Prodrug Design:

- Mask the sulfonyl group as a tert-butyl ester for improved oral bioavailability.

- Pharmacokinetic Profiling:

Advanced: How to analyze structure-activity relationships (SAR) for this compound?

Answer:

- SAR Workflow:

- Synthesize derivatives with variations in the dichlorophenyl or pyrrolidine groups.

- Test in dose-response assays (e.g., IC50 determination in cancer cell lines).

- Correlate activity trends with quantitative structure-activity relationship (QSAR) models.

- Key Parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.